8-Azadeoxyguanosine
Description
8-Azadeoxyguanosine (8-aza-7-deaza-2'-deoxyguanosine) is a synthetic nucleoside analog characterized by structural modifications at the purine core. Specifically, it replaces the nitrogen atom at position 8 of deoxyguanosine with a carbon atom (7-deaza modification) and introduces a nitrogen at position 8 (8-aza modification), forming a pyrazolo[3,4-d]pyrimidine scaffold . This unique structure alters base-pairing properties and conformational dynamics, making it valuable for studying nucleic acid interactions or developing therapeutic agents.
Properties
Molecular Formula |
C9H12N6O4 |
|---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
5-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C9H12N6O4/c10-9-11-7-6(8(18)12-9)13-14-15(7)5-1-3(17)4(2-16)19-5/h3-5,16-17H,1-2H2,(H3,10,11,12,18)/t3-,4+,5+/m0/s1 |
InChI Key |
QLBHLFDZMJYBOX-VPENINKCSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=N2)CO)O |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=N2)CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Modifications and Base Pairing
The following table summarizes key structural and functional differences between 8-azadeoxyguanosine and related guanine derivatives:
Key Observations:
- Base Pairing: 8-Oxoguanosine pairs with adenine (instead of cytosine), leading to replication errors . 8-Azadeoxyguanosine’s pyrazolo core may disrupt Watson-Crick pairing, favoring non-canonical interactions .
- Conformational Impact: 8-Oxoguanosine significantly distorts DNA helicity, as shown by molecular dynamics simulations . 8-Azadeoxyguanosine’s rigidity (due to fused rings) may reduce helical flexibility compared to natural deoxyguanosine.
Functional and Mechanistic Differences
8-Oxoguanosine (8-OHdG)
- Role in Oxidative Damage : A hallmark of oxidative stress, 8-OHdG is widely used to quantify DNA damage in diseases like cancer and neurodegeneration . Its detection via LC-MS/MS or HPLC-EC is standardized .
- Mutagenicity: Misincorporation during replication leads to G→T transversions, contributing to carcinogenesis .
8-Azaguanine
- Antimetabolite Activity: Blocks purine biosynthesis by inhibiting GMP synthetase, starving rapidly dividing cells (e.g., tumors) of nucleotides .
8-Azadeoxyguanosine
- Therapeutic Potential: As a synthetic analog, it may serve as a chain terminator or antisense oligonucleotide component. Its resistance to repair enzymes could improve pharmacokinetics in gene-targeting therapies.
Stability and Analytical Considerations
- Purity and Handling: 8-OHdG is typically >95% pure (HPLC/UV) but degrades under humid conditions; rigorous storage (-20°C) is required . 8-Azadeoxyguanosine’s stability data are less documented, though its synthetic origin suggests controlled handling similar to nucleoside analogs.
- Detection Methods: 8-OHdG: Isotope-dilution LC-MS/MS with solid-phase extraction . 8-Azadeoxyguanosine: Likely requires specialized mass spectrometry or NMR due to structural complexity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
